

# Early-Phase Clinical Trials of Crenolanib Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Crenolanib besylate |           |
| Cat. No.:            | B1669608            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Crenolanib besylate is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets class III receptor tyrosine kinases, primarily the FMS-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR).[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] Crenolanib has demonstrated activity against both wild-type and mutated forms of these kinases, making it a promising therapeutic agent for various malignancies, with a primary focus on FLT3-mutated AML.[1][2] This technical guide provides an in-depth overview of the early-phase clinical trials of crenolanib besylate, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

# **Mechanism of Action and Signaling Pathways**

Crenolanib functions by inhibiting the autophosphorylation of FLT3 and PDGFR, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3]

# **FLT3 Signaling Pathway**



Mutations in FLT3 lead to its constitutive activation, triggering downstream pathways such as RAS/MEK/ERK, PI3K/Akt, and STAT5, which collectively promote leukemic cell growth and survival.[4] Crenolanib, as a type I TKI, binds to the active conformation of the FLT3 kinase, effectively inhibiting its activity even in the presence of resistance-conferring mutations like the D835 substitution in the TKD.[3][4]



Click to download full resolution via product page

**Caption:** Crenolanib Inhibition of FLT3 Signaling Pathway.

## **PDGFR Signaling Pathway**

The platelet-derived growth factor receptor (PDGFR) signaling pathway plays a critical role in cellular processes such as growth, differentiation, and migration.[5] Dysregulation of this pathway, through mutations or overexpression, is implicated in various cancers.[5] Crenolanib inhibits both PDGFRα and PDGFRβ, thereby blocking downstream signaling through pathways like MAPK, PI3K, and STAT3.[5]





Click to download full resolution via product page

Caption: Crenolanib Inhibition of PDGFR Signaling Pathway.

## **Early-Phase Clinical Trial Data**

Numerous Phase I and II clinical trials have evaluated the safety and efficacy of **crenolanib besylate**, primarily in patients with relapsed or refractory AML with FLT3 mutations. The following tables summarize key quantitative data from these studies.

# Table 1: Patient Demographics and Baseline Characteristics (Representative Phase II Trials)



| Characteristic       | NCT01522469[6]             | Phase II (Wang et al., 2024)[7][8] | Phase III<br>(NCT03250338)[9] |
|----------------------|----------------------------|------------------------------------|-------------------------------|
| Number of Patients   | 65 (evaluable)             | 44                                 | 106                           |
| Median Age (years)   | 57 (range 19-75)           | 57 (range 19-75)                   | Not Reported                  |
| FLT3 Mutation Status | ITD, D835, or both         | ITD (75%), TKD<br>(18%), Both (7%) | ITD and/or D835               |
| Prior FLT3 Inhibitor | Yes (in some cohorts)      | No                                 | Not specified                 |
| Disease Status       | Relapsed/Refractory<br>AML | Newly Diagnosed<br>AML             | Relapsed/Refractory<br>AML    |

Table 2: Efficacy Outcomes in Relapsed/Refractory AML

| Outcome                                       | NCT01522469 (TKI-naïve cohort)        | Phase III (NCT03250338) -<br>Crenolanib Arm[9] |
|-----------------------------------------------|---------------------------------------|------------------------------------------------|
| Overall Response Rate (ORR)                   | Not explicitly stated for this cohort | 60%                                            |
| Complete Remission (CR)                       | Not explicitly stated for this cohort | Not explicitly stated                          |
| CR with incomplete hematologic recovery (CRi) | 39% (as part of CRc)                  | Not explicitly stated                          |
| Partial Remission (PR)                        | 11% (as part of CRc)                  | Not explicitly stated                          |
| Median Event-Free Survival (EFS)              | Not Reported                          | 3.4 months                                     |
| Median Overall Survival (OS)                  | Not Reported                          | 10.4 months                                    |

# Table 3: Efficacy Outcomes in Newly Diagnosed AML (Phase II, Wang et al., 2024)[7][8]



| Outcome                                  | All Patients (n=44)        | Patients ≤ 60 years       | Patients > 60 years   |
|------------------------------------------|----------------------------|---------------------------|-----------------------|
| Overall Response<br>Rate (CRc: CR + CRi) | 86%                        | Not explicitly stated     | 80%                   |
| Complete Remission (CR)                  | 73% (after 1 cycle)        | Not explicitly stated     | Not explicitly stated |
| MRD-Negative CRc                         | 94% (of evaluable)         | Not explicitly stated     | Not explicitly stated |
| Median Event-Free<br>Survival (EFS)      | 45 months                  | 62% (at median follow-up) | Not Reported          |
| Median Overall<br>Survival (OS)          | Not Reached (at 45 months) | 69% (at median follow-up) | 20 months             |

# **Experimental Protocols**

The following sections detail the typical methodologies employed in early-phase clinical trials of **crenolanib besylate**.

### **Patient Population and Eligibility Criteria**

Inclusion criteria for these trials typically include:

- Diagnosis: Confirmed diagnosis of AML.[10]
- FLT3 Mutation: Presence of FLT3-ITD and/or D835 mutations.[10]
- Age: Generally 18 years or older.[11]
- Performance Status: ECOG performance status of 0-2.
- Prior Therapy: Varied by study, with some trials enrolling newly diagnosed patients and others focusing on relapsed/refractory populations, including those with prior FLT3 TKI exposure.[10]

Key exclusion criteria often include:

Known active central nervous system (CNS) leukemia.[10]



- Severe hepatic or renal dysfunction.[10]
- Recent major surgery.[6]
- Unwillingness or inability to comply with the protocol.[6]

### **Dosing and Administration**

**Crenolanib besylate** is administered orally. Dosing regimens have varied across trials, with common approaches including:

- Monotherapy (Relapsed/Refractory): 100 mg three times daily (TID) or 200 mg/m²/day in three divided doses.[6]
- Combination Therapy (Newly Diagnosed): 100 mg TID, typically starting on day 9 of a standard 7+3 induction chemotherapy regimen (cytarabine and an anthracycline).[7][8]

### **Study Design and Endpoints**

Early-phase trials of crenolanib are typically open-label, single-arm, or randomized controlled studies.

- Primary Endpoints:
  - Phase I: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
  - Phase II: To evaluate the overall response rate (ORR), including rates of complete remission (CR), CR with incomplete hematologic recovery (CRi), and partial remission (PR).[12]
- Secondary Endpoints:
  - Duration of response (DOR).[12]
  - Event-free survival (EFS) and overall survival (OS).[12]
  - Pharmacokinetics (PK) and pharmacodynamics (PD) of crenolanib.



### **Experimental Workflow**

The typical workflow for a patient enrolled in a crenolanib clinical trial is as follows:



Click to download full resolution via product page



Caption: Generalized Experimental Workflow for Crenolanib Clinical Trials.

#### Conclusion

Early-phase clinical trials have demonstrated that **crenolanib besylate** is a promising targeted therapy for patients with FLT3-mutated AML, showing encouraging response rates and survival outcomes in both newly diagnosed and relapsed/refractory settings. Its ability to inhibit both FLT3-ITD and TKD mutations, including those conferring resistance to other TKIs, highlights its potential to address a significant unmet medical need. Ongoing and future clinical trials will further delineate the optimal use of crenolanib, both as a monotherapy and in combination with other agents, in the treatment of AML and other malignancies driven by aberrant FLT3 and PDGFR signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. What is Crenolanib Besylate used for? [synapse.patsnap.com]
- 3. Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Long-term results of a phase 2 trial of crenolanib combined with 7+3 chemotherapy in adults with newly diagnosed FLT3 mutant AML. - ASCO [asco.org]
- 8. Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crenolanib's incremental benefit in FLT3/NPM1 co-mutated AML [pharmaceutical-technology.com]



- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. dbGaP Study [ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trials of Crenolanib Besylate: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1669608#early-phase-clinical-trials-of-crenolanib-besylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com